[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[6-(3,5-dichlorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYUDPMZUDMWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647020 | |
| Record name | [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-87-4 | |
| Record name | [6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 3,5 Dichlorophenyl 3 Pyridyl Methanol
Conventional and Established Synthetic Routes to Pyridyl Methanol (B129727) Scaffolds
Traditional synthesis relies on robust, well-documented reactions that provide reliable access to the target compound's core structures. These methods prioritize yield and purity through multi-step sequences involving functional group interconversions and cross-coupling reactions.
A primary strategy for obtaining the pyridyl methanol scaffold involves the modification of a functional group at the 3-position of the pyridine (B92270) ring. A common and effective method is the reduction of a carboxylic acid ester, such as a methyl nicotinate (B505614) derivative. For instance, the synthesis of the key intermediate, 6-chloro-3-pyridylmethanol, is achieved by the reduction of methyl 6-chloronicotinate. prepchem.com This transformation typically employs reducing agents like sodium borohydride (B1222165) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol. prepchem.com The reaction proceeds by adding methanol to a refluxing mixture of the ester, sodium borohydride, and THF. prepchem.com This approach provides a direct route to the hydroxymethyl group required in the final product.
The pyridine ring itself is an electron-poor system, which can make direct functionalization challenging. rsc.orgbohrium.com Therefore, syntheses often rely on building the ring from acyclic precursors or using pre-functionalized pyridines. rsc.orgnih.gov The presence of the nitrogen atom influences the ring's reactivity, often requiring specific catalytic systems to achieve desired substitutions. nih.gov
The central carbon-carbon bond connecting the 3,5-dichlorophenyl group to the pyridine ring is most effectively formed using transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing biaryl systems.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for this purpose. This reaction would typically involve the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or conversely, an arylboronic acid with a halogenated pyridine. For the synthesis of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, a practical approach involves coupling (3,5-dichlorophenyl)boronic acid with a halogenated pyridyl methanol, such as 6-chloro-3-pyridylmethanol. This reaction is catalyzed by a palladium complex, often generated in situ from a precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is critical for catalytic efficiency. organic-chemistry.org
Similarly, other coupling reactions such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination for N-aryl bonds are widely used in pyridine functionalization. orgsyn.org These methods offer broad functional group tolerance and are essential for the late-stage diversification of complex molecules. mdpi.com The arylation can also be achieved using diaryliodonium salts as the aryl source, which can react under mild conditions. mdpi.com
Below is a table summarizing typical conditions for a Suzuki-Miyaura cross-coupling reaction relevant to this synthesis.
| Component | Example | Role |
| Aryl Halide | 6-Chloro-3-pyridylmethanol | Electrophile |
| Boronic Acid | (3,5-Dichlorophenyl)boronic acid | Nucleophile |
| Catalyst | Pd(OAc)₂ / Biarylphosphine Ligand | Facilitates oxidative addition/reductive elimination |
| Base | Cs₂CO₃ or K₃PO₄ | Activates the boronic acid and neutralizes acid byproduct |
| Solvent | Toluene, Dioxane, or t-BuOH | Reaction medium |
| Temperature | 80-120 °C | Provides energy for reaction activation |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to highly functionalized pyridine derivatives. bohrium.comresearchgate.netcibtech.org These one-pot syntheses are valued for their simplicity and ability to rapidly generate molecular diversity. cibtech.orgacsgcipr.org
Classical MCRs for pyridine synthesis include the Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction. acsgcipr.org The Hantzsch-type synthesis typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source, which initially forms a dihydropyridine (B1217469) that is subsequently oxidized to the aromatic pyridine. acsgcipr.org A modern MCR approach to construct a scaffold similar to the target molecule could involve the condensation of an appropriately substituted aldehyde, malononitrile, and a thiol, catalyzed by a base, to form a 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine. researchgate.net While not a direct route to the target compound, this illustrates the power of MCRs in assembling the core pyridine structure, which can then be further modified. researchgate.netresearchgate.net
The table below outlines common MCRs used for pyridine synthesis.
| Reaction Name | Components | Key Features |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia source | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | Directly yields a substituted 2-pyridone. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynyl Ketone | A two-step process involving condensation followed by cyclization. nih.gov |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Versatile method for preparing 2,4,6-trisubstituted pyridines. tandfonline.com |
Green Chemistry Principles and Sustainable Synthesis of this compound
In line with the growing emphasis on sustainable chemistry, synthetic routes are increasingly being designed to minimize environmental impact. nih.gov This involves reducing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient processes. researchgate.nettandfonline.com
A significant goal in green chemistry is the reduction or elimination of catalysts and volatile organic solvents. numberanalytics.com Solvent-free, or "neat," reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. tandfonline.com For instance, the synthesis of various substituted pyridines has been successfully achieved under solvent-free conditions, sometimes promoted by microwave irradiation to accelerate the reaction. acs.org
Catalyst- and solvent-free methods have been reported for the synthesis of fused pyridine systems like imidazo[1,2-a]pyridines, where simply heating the reactants together affords the product in high yield. semanticscholar.orgscielo.br While a direct catalyst-free arylation for the target molecule is challenging, MCRs for pyridine ring formation can often be performed under solvent-free conditions, sometimes with just a catalytic amount of a reusable solid acid or base. conicet.gov.arrsc.org These approaches significantly enhance the environmental profile of the synthesis. tandfonline.com
The development of novel catalytic systems is at the heart of green chemistry. Green catalysts are designed to be highly efficient, selective, and reusable, minimizing waste and energy consumption.
Nanocatalysts have emerged as highly effective catalysts for a variety of organic transformations, including the synthesis of pyridine derivatives. researchgate.netresearchgate.net Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. For example, copper nanoparticles supported on charcoal have been used for the four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net Such catalysts can often be easily recovered (e.g., by filtration or magnetic separation if using magnetic nanoparticles) and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. researchgate.net
Ionic liquids (ILs) are salts with melting points below 100 °C that are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. numberanalytics.com Beyond their role as solvents, ILs can also function as catalysts or co-catalysts. numberanalytics.comoiccpress.com Brønsted acidic or basic ionic liquids can catalyze reactions like the Biginelli or Hantzsch reactions for heterocycle synthesis. oiccpress.com In the context of synthesizing this compound, an ionic liquid could be employed as the reaction medium for the Suzuki-Miyaura coupling step, potentially enhancing catalyst stability and allowing for easier product separation and catalyst recycling. mdpi.com
The following table compares conventional and green catalysts for pyridine synthesis.
| Catalyst Type | Conventional Examples | Green Alternative Examples | Advantages of Green Catalysts |
| Homogeneous Catalyst | Pd(PPh₃)₄, Soluble Lewis acids | Functionalized Ionic Liquids, Water-soluble catalysts | Recyclability, reduced heavy metal contamination. oiccpress.com |
| Heterogeneous Catalyst | Raney Nickel | Nanoparticles (e.g., Cu/C, Fe₃O₄-supported), Heteropolyacids | High activity, easy separation and reuse, stability. conicet.gov.arresearchgate.net |
Microwave-Assisted and Ultrasonic-Assisted Syntheses for Pyridine Scaffolds
Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave (MW) irradiation and ultrasound assistance to construct heterocyclic scaffolds, including the pyridine core of this compound. These methods offer significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. researchgate.netmdpi.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technology has been successfully applied to various reactions for pyridine synthesis, including multicomponent reactions and cycloadditions. nih.gov For instance, the Vilsmeier-Haack formylation of tetrahydropyridine (B1245486) derivatives to create functionalized dihydropyridines, valuable precursors, can be accelerated from hours to mere minutes using microwave irradiation. mdpi.com Similarly, one-pot, three-component reactions to form pyrazolo[3,4-d]pyrimidin-4-ones, which share a fused pyridine-like structure, are performed efficiently under controlled microwave conditions, highlighting the method's pot- and step-economy. rsc.org While direct microwave-assisted synthesis of this compound is not extensively documented in the provided results, the successful synthesis of related pyrazolo[3,4-b]pyridine and 6-methoxy-5,6-dihydro-5-azapurine scaffolds demonstrates the potential of this technique for rapidly assembling the core structure. nih.govnih.gov
Key Advantages of Microwave-Assisted Pyridine Synthesis nih.govmdpi.comrsc.org
| Feature | Description |
| Speed | Reactions are often completed in minutes instead of hours. |
| Yield | Generally provides moderate to excellent yields. |
| Purity | Can lead to cleaner reactions with fewer byproducts. |
| Efficiency | Enables one-pot, multi-component reactions, improving overall efficiency. |
Ultrasonic-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, accelerates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. mdpi.com Ultrasound has been employed in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridine and imidazolium/pyridinium (B92312) salt derivatives. researchgate.netnih.gov The benefits include experimental simplicity, good yields without the need for metallic catalysts, and reduced reaction times compared to conventional methods. researchgate.netmdpi.com This eco-friendly approach offers a powerful tool for constructing the pyridine framework, potentially applicable to the synthesis of this compound precursors. researchgate.net
Novel Synthetic Strategies and Scaffold Diversification of Dichlorophenyl Pyridyl Methanol Derivatives
Exploration of Precursor Compounds for Pyridyl Alcohol Synthesis
The synthesis of pyridyl alcohols like this compound relies on the availability of suitably functionalized precursors. Research into 6-arylated-pyridin-3-yl methanol derivatives highlights several key starting points and intermediate compounds. researchgate.netresearchgate.net
A common strategy involves the Suzuki-Miyaura cross-coupling reaction. This approach typically uses a halogenated pyridine derivative and an arylboronic acid. For the target molecule, this could involve coupling 3,5-dichlorophenylboronic acid with a 6-halopyridine-3-carbaldehyde or a related precursor, followed by reduction of the aldehyde to the required methanol group.
Alternatively, pyridyl methyl ethers can serve as precursors. A nickel-NIXANTPHOS catalyzed reaction can achieve chemoselective arylation of pyridylmethyl ethers with aryl halides. rsc.org This method could be adapted by using 3-(methoxymethyl)-6-chloropyridine and 1-bromo-3,5-dichlorobenzene (B43179) as coupling partners.
Other important precursors include:
Pyridine N-oxides: These can be activated for the addition of Grignard reagents to introduce aryl groups at the 2-position. organic-chemistry.org
1,4-Oxazinones: These compounds can undergo a tandem cycloaddition/cycloreversion reaction sequence with alkynes to yield highly substituted pyridine products. nih.gov
Aminopyrazoles: These can be used in one-pot syntheses to create fused pyridine ring systems like pyrazolo[3,4-b]pyridin-6-ones. nih.gov
Chemo- and Regioselective Functionalization of Pyridine Ring Systems with Aryl and Hydroxyl Groups
Achieving the specific 3,5-dichlorophenyl group at the 6-position and the methanol group at the 3-position of the pyridine ring requires precise control over reaction selectivity (chemo- and regioselectivity). The electron-deficient nature of the pyridine ring and the directing effects of existing substituents are key factors in these transformations. rsc.org
Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for C-H arylation of pyridines. The regioselectivity can be controlled by the electronic properties of the pyridine ring. nih.gov Electron-withdrawing groups can direct arylation to specific positions; for example, a substituent at the 3-position can direct incoming aryl groups to the C4-position. nih.gov For the synthesis of this compound, a common approach is the Suzuki coupling between a 6-halopyridine derivative and 3,5-dichlorophenylboronic acid, which provides excellent regioselectivity at the C6 position.
Hydroxymethylation/Functionalization: Introducing the hydroxymethyl group (-CH₂OH) can be achieved through various methods:
Reduction of an Ester or Aldehyde: A common route involves a pyridine precursor already bearing a carboxylic acid ester or an aldehyde at the 3-position. This group can then be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Neighboring Group Assistance: In highly substituted pyridine esters, regioselective transformations like hydrolysis or aminolysis can be achieved under mild conditions through the assistance of a neighboring group, such as a deprotonated phenolic OH-group. nih.gov While not directly hydroxymethylation, this demonstrates precise functional group manipulation on the pyridine core.
Alkylation of Pyridine N-Oxides: Titanacyclopropanes can react with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity, offering a method to introduce complex alkyl groups that could potentially be converted to a hydroxymethyl functionality. researchgate.net
Late-Stage Pyridine Installation on Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups or scaffolds, like the pyridine ring, at the final stages of a synthesis. cancer.gov This approach allows for the rapid diversification of complex molecules to explore structure-activity relationships. nih.govberkeley.edu
One prominent LSF method involves C-H activation. While direct and selective functionalization of pyridines can be challenging, tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) allows for the installation of various functional groups at the position alpha to the nitrogen (C2 or C6). nih.govacs.org This sequence could be envisioned for modifying a complex molecule that already contains a 3,5-dichlorophenyl moiety, where a pyridine ring is installed late in the synthesis.
Another approach involves the construction of the pyridine ring itself on a complex precursor. For example, merged cycloaddition/cycloreversion processes using reactive precursors like 1,4-oxazinones can build a highly substituted pyridine ring onto an existing molecular framework. nih.gov This de novo construction avoids issues with unselective C-H functionalization on a pre-existing pyridine ring within a complex drug-like molecule. cancer.gov These advanced strategies provide powerful tools for creating derivatives of this compound or for incorporating this structural motif into larger, more complex bioactive molecules.
Chemical Reactivity and Mechanistic Investigations of 6 3,5 Dichlorophenyl 3 Pyridyl Methanol
Reactivity Profiles of the Pyridine (B92270) Nucleus in Substituted Pyridyl Methanols
The pyridine ring is an aromatic heterocycle that is structurally related to benzene, but the replacement of a CH group with a nitrogen atom significantly alters its electronic properties and chemical reactivity. The nitrogen atom is more electronegative than carbon, leading to a net withdrawal of electron density from the ring carbons, a phenomenon known as a π-deficient system. uobabylon.edu.iqstackexchange.com This electronic characteristic makes the pyridine nucleus less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene. uoanbar.edu.iqgcwgandhinagar.com
Nucleophilic and Electrophilic Substitution Patterns on the Pyridine Ring
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the nitrogen atom. stackexchange.comlibretexts.org Furthermore, in the acidic conditions often required for SEAr reactions like nitration or sulfonation, the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring. uoanbar.edu.iqyoutube.com
When substitution does occur, it preferentially takes place at the C-3 (meta) position. quimicaorganica.orgaklectures.com Attack at the C-2 (ortho) or C-4 (para) positions results in resonance intermediates where the positive charge is unfavorably placed on the electronegative nitrogen atom. stackexchange.com In contrast, all resonance structures for C-3 attack maintain the positive charge on the ring carbons, resulting in a more stable intermediate. uoanbar.edu.iqaklectures.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. uoanbar.edu.iqimperial.ac.uk The partial positive charges are greatest at the C-2 and C-4 positions, making them the preferred sites for nucleophilic substitution. uoanbar.edu.iq The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electronegative nitrogen atom accommodating the negative charge. youtube.com The reactivity of pyridine towards nucleophiles is so pronounced that even a powerful base like the hydride ion (:H-) can be displaced in reactions such as the Chichibabin reaction, which forms 2-aminopyridine. uoanbar.edu.iq
Influence of Dichlorophenyl Substitution on Ring Reactivity and Electron Density
The substituent at the C-6 position of the pyridine ring in [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol has a profound impact on the ring's electronic properties. The 3,5-dichlorophenyl group is a strong electron-withdrawing group due to the inductive effect of the two chlorine atoms.
This electron-withdrawing effect further depletes the electron density of the already π-deficient pyridine ring. nih.govacs.org The consequences of this increased electron deficiency are:
Enhanced Deactivation towards SEAr: The pyridine ring becomes even less reactive to electrophiles. Electrophilic substitution, already difficult, would require exceptionally harsh conditions.
Increased Activation towards SNAr: The ring becomes more electrophilic and thus more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The electron-withdrawing group helps to stabilize the negative charge in the intermediate complex formed during nucleophilic substitution. nih.gov
| Position on Pyridine Ring | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Influence of 3,5-Dichlorophenyl Group |
| C-2 (ortho) | Low | High | Increased susceptibility to nucleophiles |
| C-3 (meta) | Highest (relative) | Low | Minor effect |
| C-4 (para) | Low | High | Increased susceptibility to nucleophiles |
| C-5 | Highest (relative) | Low | Minor effect |
Transformations of the Methanol (B129727) Functional Group in this compound
The methanol group (-CH₂OH) attached to the pyridine ring is a primary alcohol and serves as a key site for a variety of chemical transformations.
Oxidation and Reduction Pathways of Pyridyl Alcohols
Oxidation: Pyridyl methanols can be oxidized to the corresponding aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. The oxidation of secondary pyridyl alcohols to ketones has been well-documented. For instance, α-phenyl-2-pyridinemethanol can be converted to 2-benzoylpyridine (B47108) with high selectivity using platinum-based catalysts in the presence of air. middlebury.edu Electrocatalytic methods, sometimes using mediators like TEMPO, also provide a green and facile route for the oxidation of pyridyl methanols. researchgate.net For this compound, a primary alcohol, mild oxidation would yield [6-(3,5-dichlorophenyl)pyridin-3-yl]carbaldehyde, while stronger oxidation would produce 6-(3,5-dichlorophenyl)nicotinic acid.
| Transformation | Reagent/Condition Example | Product from this compound |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | [6-(3,5-Dichlorophenyl)pyridin-3-yl]carbaldehyde |
| Strong Oxidation | Potassium permanganate (B83412) (KMnO₄) | 6-(3,5-Dichlorophenyl)nicotinic acid |
| Ring Reduction | H₂ / Ni catalyst | [6-(3,5-Dichlorophenyl)-3-piperidyl]methanol |
Derivatization Reactions of the Hydroxyl Group (e.g., Esterification, Etherification, Halogenation)
The hydroxyl group of the methanol substituent is readily derivatized, allowing for the synthesis of a wide range of related compounds. nih.govnih.gov
Esterification: The alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. google.comorgosolver.com For example, reaction with acetyl chloride in the presence of a base like pyridine would yield [6-(3,5-dichlorophenyl)pyridin-3-yl]methyl acetate.
Etherification: Ethers can be formed, for instance, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
Halogenation: The hydroxyl group can be replaced by a halogen. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides. The Appel reaction provides another route for this transformation. Interestingly, for some substituted benzyl (B1604629) and pyridyl alcohols, treatment with tosyl chloride, a reagent typically used to form tosylates, can result in direct chlorination. researchgate.net This would produce 5-(chloromethyl)-2-(3,5-dichlorophenyl)pyridine.
Exploration of Reaction Mechanisms and Intermediates
The mechanisms of the reactions involving this compound are governed by the electronic nature of the pyridine ring and the properties of the functional groups.
Mechanism of Substitution on the Pyridine Ring: As discussed, electrophilic substitution proceeds through a cationic intermediate (arenium ion). The stability of this intermediate dictates the regioselectivity, favoring meta-attack to avoid placing a positive charge on the ring nitrogen. stackexchange.com Nucleophilic substitution involves the formation of a resonance-stabilized anionic intermediate, with the negative charge being delocalized onto the electronegative nitrogen atom, favoring ortho and para attack. uoanbar.edu.iq
Mechanism of Hydroxyl Group Transformations:
Oxidation: Catalytic aerobic oxidation often involves the formation of a metal-alkoxide intermediate on the catalyst surface, followed by β-hydride elimination.
Halogenation with SOCl₂: The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. A base (often pyridine itself) removes the proton from the oxygen. The displaced chloride ion then attacks the carbon atom in an Sₙ2 fashion, with the chlorosulfite group acting as an excellent leaving group.
Esterification (with Acid Chloride): The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and a base removes the proton from the oxygen to yield the final ester product. orgosolver.com
The presence of the strongly electron-withdrawing 3,5-dichlorophenyl group would influence the rates of these reactions by affecting the electron density at the reaction centers and the stability of any charged intermediates. For instance, in reactions involving the pyridine nucleus, it would stabilize anionic intermediates and destabilize cationic ones.
Mechanistic Studies of Catalytic Pyridine Synthesis
The synthesis of 6-aryl-pyridines, such as this compound, often involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method for forming the crucial carbon-carbon bond between the pyridine and the dichlorophenyl rings. This reaction typically involves an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a halogenated pyridine derivative) to form a Pd(II) intermediate.
Transmetalation: The organoboron compound (e.g., 3,5-dichlorophenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center and replacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This powerful and versatile reaction allows for the synthesis of a wide array of substituted biaryl compounds with high efficiency and functional group tolerance. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's outcome and yield.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle for the Synthesis of a 6-Aryl-Pyridine Scaffold
| Step | Description | Intermediate Species (Illustrative) |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative. | [Ar-Pd(II)-X] |
| Transmetalation | The aryl group from the activated boronic acid is transferred to the palladium center. | [Ar-Pd(II)-Ar'] |
| Reductive Elimination | The two aryl groups couple to form the final product, and the Pd(0) catalyst is regenerated. | Ar-Ar' + Pd(0) |
Note: Ar represents the pyridine ring, Ar' represents the 3,5-dichlorophenyl ring, and X is a halide.
Radical Pathways in Pyridine Ring Formation and Functionalization
While catalytic cross-coupling reactions are prevalent for constructing the core structure, radical-mediated pathways offer alternative and complementary strategies for the formation and functionalization of pyridine rings. Radical reactions can be particularly useful for introducing substituents onto the pyridine nucleus through C-H functionalization, which avoids the need for pre-functionalized starting materials.
The Minisci reaction is a classic example of a radical-based pyridine functionalization. This reaction typically involves the generation of a nucleophilic radical, which then attacks the electron-deficient pyridine ring. The protonated pyridine ring is highly susceptible to attack by nucleophilic radicals, primarily at the C2 and C4 positions.
A general mechanism for a radical-mediated functionalization of a pyridine derivative can be outlined as follows:
Radical Generation: A radical initiator (e.g., a peroxide) generates a reactive radical species from a suitable precursor.
Radical Addition: The generated radical adds to the protonated pyridine ring, forming a radical cation intermediate.
Rearomatization: The radical cation is then oxidized and deprotonated to restore the aromaticity of the pyridine ring, resulting in the final functionalized product.
While specific studies detailing radical pathways for the direct synthesis or functionalization of this compound are scarce, these general principles of radical chemistry on the pyridine core provide a conceptual framework for how such transformations might occur. For instance, a hydroxymethyl group could potentially be introduced onto a pre-formed 6-(3,5-dichlorophenyl)pyridine scaffold via a radical-based process, although this would be a challenging transformation to control selectively.
Table 2: General Steps in a Radical-Mediated Pyridine Functionalization
| Step | Description | Key Intermediates |
| Radical Generation | Formation of a reactive radical from a precursor molecule. | R• |
| Radical Addition | Attack of the radical on the protonated pyridine ring. | Pyridinium radical cation |
| Rearomatization | Oxidation and deprotonation to yield the substituted pyridine. | Functionalized pyridine |
Note: This represents a generalized pathway and has not been specifically documented for this compound.
Computational and Theoretical Investigations of 6 3,5 Dichlorophenyl 3 Pyridyl Methanol
Quantum Chemical Studies (Density Functional Theory, DFT) of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, key electronic parameters can be calculated to understand the molecule's stability, reactivity, and charge distribution. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring. DFT calculations on analogous 6-arylated-pyridin-3-yl methanol (B129727) derivatives reveal energy gaps typically in the range of 7.2 to 7.3 eV, indicating significant molecular stability. researchgate.net Analysis of similar compounds shows that the distribution of electron density in FMOs often involves the π systems of the aromatic rings. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM) | -9.115 | -1.886 | 7.229 | researchgate.net |
| 6-([biphenyl]-4-yl)3-pyridinyl methanol (BPPM) | -9.091 | -1.850 | 7.241 | researchgate.net |
| 6-Bromophenyl)imidazo[1,2-a]pyridine | -6.529 | -2.186 | 4.343 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. malayajournal.org It helps identify the electrophilic and nucleophilic sites within a molecule, which are crucial for predicting intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. malayajournal.orgproteopedia.org
For this compound, the MEP map would show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, identifying them as primary hydrogen-bond acceptor sites. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a hydrogen-bond donor site. nih.gov The aromatic protons and the regions around the chlorine atoms would also show varying degrees of positive and negative potential, respectively, influencing the molecule's packing and interaction patterns. mdpi.com
Intramolecular interactions, such as hydrogen bonds, can also play a role in stabilizing specific conformations. nih.gov A potential weak intramolecular hydrogen bond could exist between the hydroxyl group's hydrogen and the pyridine ring's nitrogen atom, which would influence the rotational freedom of the methanol group. Computational studies are essential to determine the most stable conformer by calculating the potential energy surface as a function of key dihedral angles. mdpi.com
Molecular Modeling of Intermolecular Binding Interactions
Understanding how individual molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and stability.
Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For a molecule like this, significant contributions are expected from H···H, C···H/H···C, and Cl···H/H···Cl contacts, reflecting the importance of van der Waals forces and weaker hydrogen bonds in the crystal packing. nih.govnih.gov
Energy framework analysis complements Hirshfeld analysis by calculating the interaction energies between molecular pairs and visualizing them as cylinders connecting the centroids of the molecules. mdpi.commdpi.com This method allows for the quantification of electrostatic and dispersion contributions to the total lattice energy, providing a clear picture of the forces governing the crystal's stability and topology. mdpi.comscivisionpub.com Dispersion forces are often found to be the dominant stabilizing component in the packing of such molecular crystals. mdpi.com
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| N···H/H···N | 28.4% | nih.gov |
| H···H | 24.5% | nih.gov |
| C···H/H···C | 21.4% | nih.gov |
| Cl···H/H···Cl | 16.1% | nih.gov |
The specific non-covalent interactions that dictate the supramolecular assembly of this compound can be analyzed computationally.
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). princeton.edu This type of interaction is a strong directional force that often governs the primary structural motifs in the crystal, such as chains or sheets. nih.gov
Pi-Pi Stacking: Aromatic rings can interact through π-π stacking. nih.gov In the crystal structure of this compound, face-to-face or offset stacking between the pyridine and/or dichlorophenyl rings of adjacent molecules is possible. researchgate.net The strength and geometry of these interactions are influenced by the electrostatic nature of the rings. The presence of electron-withdrawing chlorine atoms on the phenyl ring can affect its π-electron density, influencing how it stacks with the pyridine ring. rsc.org
Mechanistic Computational Studies of Reactions Involving this compound
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for the in-depth analysis of reaction mechanisms at a molecular level. mdpi.com For complex organic molecules such as this compound, these theoretical studies provide critical insights into reaction dynamics that are often difficult to obtain through experimental means alone. By modeling potential energy surfaces, researchers can identify key intermediates, determine the structures of transition states, and quantify the activation energies required for chemical transformations. mdpi.comarxiv.org
The core of mechanistic computational studies lies in the elucidation of the complete reaction pathway, which maps the energetic landscape from reactants to products. This process involves locating all stationary points, including intermediates and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are paramount to understanding reaction kinetics.
For a reaction involving this compound, such as the oxidation of the methanol group to an aldehyde, a computational study would begin by optimizing the geometries of the reactant and the oxidizing agent. Subsequently, various possible pathways to the product would be modeled to locate the corresponding transition states. The validity of a calculated TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.
The Gibbs free energy of activation (ΔG‡), calculated as the energy difference between the transition state and the reactants, determines the theoretical rate of the reaction. By comparing the activation energies of different proposed mechanisms, the most favorable reaction pathway can be identified. For instance, in a hypothetical catalyzed oxidation, DFT calculations could compare a concerted mechanism to a stepwise mechanism, revealing which path is kinetically preferred. acs.org
Table 1: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways
| Reaction Pathway | Transition State (TS) | Calculated ΔG‡ (kcal/mol) | Description |
| Pathway A | TS-A | 25.4 | Concerted hydrogen abstraction |
| Pathway B | TS-B | 31.2 | Stepwise mechanism, initial adduct formation |
| Pathway C | TS-C | 22.8 | Proton-coupled electron transfer |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations for elucidating reaction pathways. It does not correspond to experimentally verified values for this compound.
Computational methods are indispensable for predicting the selectivity of chemical reactions. For pyridine derivatives, which possess multiple potentially reactive sites, these predictions are crucial for designing efficient and clean synthetic routes.
Regioselectivity: The prediction of regioselectivity—the preference for reaction at one position over another—is a significant application of computational chemistry. nih.gov In the case of this compound, an electrophilic aromatic substitution could potentially occur at several positions on the pyridine ring. The outcome can be predicted by comparing the activation energies for the transition states corresponding to attack at each unique position. The pathway with the lowest activation barrier will correspond to the major regioisomeric product. nih.govresearchgate.net
Furthermore, regioselectivity can often be rationalized by analyzing the electronic properties of the ground-state molecule. Reactivity indices, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential (ESP) maps, can predict the most likely sites for nucleophilic or electrophilic attack. nih.govias.ac.inresearcher.life For instance, the site with the highest coefficient of the Highest Occupied Molecular Orbital (HOMO) is often the most susceptible to electrophilic attack.
Table 2: Example Regioselectivity Prediction for Electrophilic Aromatic Substitution
| Position of Attack | Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| C2 | TS-C2 | 3.5 | Minor |
| C4 | TS-C4 | 1.8 | Secondary |
| C5 | TS-C5 | 0.0 | Major |
Note: This table provides a hypothetical comparison of activation energies for electrophilic attack on a substituted pyridine ring, illustrating how computational data is used to predict the major product.
Stereoselectivity: For reactions that generate a new chiral center, computational chemistry can predict which stereoisomer will be preferentially formed. rsc.org The methanol group in this compound is prochiral if the carbon atom becomes a stereocenter during a reaction. The prediction of stereoselectivity involves locating the diastereomeric transition states that lead to the different stereoisomeric products (e.g., R and S enantiomers).
The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is determined by the difference in the Gibbs free energies of these diastereomeric transition states (ΔΔG‡). nih.gov A small energy difference can lead to a significant preference for one stereoisomer, and these calculations can guide the selection of chiral catalysts or reagents to achieve high stereochemical control. mdpi.commdpi.com
Table 3: Illustrative Stereoselectivity Prediction based on Transition State Energies
| Transition State | Leading to Product | Calculated Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |
| TS-Re | R-enantiomer | -1523.45678 | 0.0 |
| TS-Si | S-enantiomer | -1523.45421 | 1.61 |
Note: The data is for illustrative purposes. A ΔΔG‡ of 1.61 kcal/mol at room temperature would correspond to a predicted enantiomeric ratio of approximately 93:7.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies. For [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, these techniques would confirm the presence of its key structural motifs: the hydroxyl group, the dichlorophenyl ring, and the pyridine (B92270) ring.
In an IR spectrum, absorption bands correspond to specific vibrational transitions. Key expected absorptions for this compound would include:
O-H Stretching: A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group from the methanol (B129727) moiety, indicative of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and dichlorophenyl rings are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methylene (B1212753) (-CH₂) group would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The aromatic rings contain C=C and C=N bonds, which give rise to a series of sharp to medium absorption bands in the 1400-1650 cm⁻¹ fingerprint region.
C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol group is expected to produce a strong band in the 1000-1260 cm⁻¹ range.
C-Cl Stretching: The presence of chlorine atoms on the phenyl ring would be confirmed by strong absorption bands in the 600-800 cm⁻¹ region.
Raman spectroscopy provides complementary information. As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations. aps.orgresearchgate.net All 27 vibrational modes of the C₂ᵥ point-group symmetry pyridine molecule are Raman active. aps.org Therefore, the symmetric vibrations of the aromatic rings would be prominent in the Raman spectrum, aiding in the structural confirmation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|---|
| -OH (Alcohol) | O-H Stretch | 3200-3600 (Broad) | IR |
| Aromatic Rings | C-H Stretch | 3000-3100 | IR, Raman |
| -CH₂- (Methanol) | C-H Stretch | 2850-2960 | IR, Raman |
| Pyridine/Phenyl Rings | C=C, C=N Stretch | 1400-1650 | IR, Raman |
| -CH₂OH (Alcohol) | C-O Stretch | 1000-1260 | IR |
| Dichlorophenyl | C-Cl Stretch | 600-800 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the pyridine and dichlorophenyl rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific splitting patterns (singlet, doublet, triplet) would reveal the substitution pattern on each ring. The single proton on the dichlorophenyl ring would likely appear as a triplet, while the three protons on the pyridine ring would show distinct doublet and doublet of doublet patterns.
Methylene Protons: The two protons of the methanol's methylene group (-CH₂) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is variable and dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the two aromatic rings would resonate in the δ 120-160 ppm region. The carbons bonded to chlorine would have their chemical shifts influenced by the electronegativity of the halogen.
Methylene Carbon: The carbon of the -CH₂- group would appear further upfield, typically in the δ 60-70 ppm range.
2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assemble the complete molecular structure. nih.gov
COSY: Would establish proton-proton couplings, for instance, between adjacent protons on the pyridine ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would show correlations between protons and carbons over two or three bonds, confirming the connectivity between the methanol group and the pyridine ring, and between the two aromatic rings.
| Atom Type | Technique | Predicted Chemical Shift (δ ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | s, d, dd, t |
| Methylene (-CH₂) Protons | ¹H NMR | 4.5 - 5.0 | s or d |
| Hydroxyl (-OH) Proton | ¹H NMR | Variable | s (broad) |
| Aromatic Carbons | ¹³C NMR | 120 - 160 | - |
| Methylene (-CH₂) Carbon | ¹³C NMR | 60 - 70 | - |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₉Cl₂NO), the calculated molecular weight is approximately 254.11 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙). The isotopic pattern of this ion would be highly characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), showing a distinctive M, M+2, and M+4 peak pattern. This molecular ion would then undergo fragmentation, providing structural clues. researchgate.net Common fragmentation pathways would likely include:
Loss of a hydroxyl radical (·OH).
Loss of formaldehyde (B43269) (CH₂O).
Cleavage of the C-C bond between the pyridine ring and the methanol group.
Cleavage of the C-C bond between the two aromatic rings.
Loss of one or both chlorine atoms.
High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its major fragments with very high accuracy, further confirming the molecular formula. nist.gov
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic pyridine and dichlorophenyl rings in this compound contain π-electrons and non-bonding electrons (on nitrogen and oxygen), which can be excited to higher energy orbitals.
The UV-Vis spectrum is expected to show absorptions characteristic of π→π* and n→π* transitions. rsc.org Pyridine itself exhibits absorption bands that are sensitive to the solvent environment. sielc.com The conjugation between the two aromatic rings would likely result in absorption maxima at longer wavelengths (a bathochromic shift) compared to the individual, unsubstituted rings.
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many pyridine-based compounds are known to be fluorescent. mdpi.com If this compound is fluorescent, this technique could provide information about its excited state properties. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). researchgate.net The fluorescence quantum yield and lifetime would be key parameters to characterize its emissive properties.
X-ray Crystallography for Solid-State Structure Determination
While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers the definitive, high-precision structure of a molecule in the solid state. mdpi.com This requires growing a suitable single crystal of the compound.
Single crystal X-ray diffraction analysis would provide an exact three-dimensional model of the molecule. rsc.org This analysis yields precise measurements of all bond lengths, bond angles, and torsion angles. mdpi.com Key structural parameters that would be determined include:
The C-C, C-N, C-O, and C-Cl bond lengths.
The angles within the aromatic rings and the methanol substituent.
The planarity of the aromatic rings.
This data provides an unambiguous confirmation of the molecular structure and reveals its preferred conformation in the crystalline state.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and halogen bonds.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions based on the crystallographic data. mdpi.com A Hirshfeld surface is mapped with properties like dnorm (which highlights short intermolecular contacts) to identify key interactions. uctm.edu For this compound, this analysis would be expected to reveal:
Hydrogen Bonding: Strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule are highly probable, likely forming chains or dimers.
π-π Stacking: Potential stacking interactions between the aromatic rings of adjacent molecules. researchgate.net
C-H···π Interactions: Interactions where C-H bonds from one molecule point towards the electron-rich face of an aromatic ring on another molecule.
Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with electronegative atoms like nitrogen or oxygen on adjacent molecules.
Chromatographic Techniques for Purification and Purity Assessment
The purification and comprehensive purity assessment of this compound relies on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for both purification and quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for identifying and quantifying volatile impurities. The selection of appropriate chromatographic conditions is paramount for achieving accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis and purification of this compound, owing to the compound's aromatic and moderately polar nature. The separation is primarily based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
Methodology and Research Findings:
A typical RP-HPLC method for the purity assessment of this compound would employ a C18 or C8 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the pyridine moiety and achieve sharp peak shapes. helixchrom.com The dichlorophenyl group contributes significantly to the compound's retention on the reversed-phase column.
For preparative HPLC, the goal is to isolate the main compound from any synthesis-related impurities. This is achieved by scaling up the analytical method, using a larger column and a higher flow rate, and collecting the fraction corresponding to the main peak. The purity of the collected fractions is then confirmed by analytical HPLC.
The following table outlines a representative set of starting conditions for the HPLC analysis of this compound, derived from established methods for dichlorophenyl and pyridine derivatives. google.comrasayanjournal.co.in
Interactive Data Table: Representative HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Common mobile phase for reversed-phase chromatography of polar and nonpolar compounds. Formic acid helps to protonate the pyridine nitrogen, leading to better peak shape. |
| Gradient | 70% Water / 30% Acetonitrile to 30% Water / 70% Acetonitrile over 20 minutes | A gradient elution is often necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify residual solvents, starting materials, and volatile byproducts. The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.
Methodology and Research Findings:
The analysis of pyridine and its derivatives by GC-MS is a well-established technique. cdc.gov The compound is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A nonpolar or mid-polar capillary column, such as one coated with 5% phenyl polysiloxane, is typically suitable for the separation of such aromatic compounds.
For compounds with polar functional groups like the hydroxyl group in this compound, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is often not necessary for compounds of this molecular weight. The mass spectrum of the parent compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the dichlorophenyl and pyridylmethanol moieties.
The following table presents plausible GC-MS conditions for the purity assessment of this compound.
Interactive Data Table: Representative GC-MS Parameters
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A common, robust column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte. |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program is used to effectively separate compounds with different boiling points. |
| MS Interface | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Mass Range | m/z 50-500 | A suitable range to detect the molecular ion and key fragments of the target compound and potential impurities. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between 3-pyridylboronic acid and 3,5-dichlorophenyl bromide, followed by hydroxymethylation at the pyridine ring. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in a 1:1 dioxane/water mixture at 80°C (optimized for aryl coupling) .
- Hydroxymethylation : Use of formaldehyde under basic conditions (e.g., NaHCO₃) to introduce the methanol group. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
- Yield optimization : Reaction time and temperature must be tightly controlled; prolonged heating (>12 hours) may lead to byproducts like over-oxidized pyridine derivatives.
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl and pyridyl groups) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities (e.g., residual boronic acid intermediates) .
- X-ray crystallography : For definitive confirmation of stereochemistry, though crystallization may require slow evaporation from ethanol .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Degradation pathways : The methanol group is prone to oxidation under ambient light, forming a ketone derivative.
- Storage recommendations :
- Temperature : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Solvent stability : Avoid DMSO for long-term storage due to hygroscopicity; anhydrous methanol or acetonitrile is preferred .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Substituent modifications :
- Replace the dichlorophenyl group with fluorinated or methylated analogs to assess electronic effects on receptor binding .
- Modify the pyridyl-methanol group to esters or ethers to evaluate metabolic stability .
- Biological assays :
- In vitro : Screen against kinase or enzyme targets (e.g., ACE2 for viral entry inhibition) using fluorescence polarization assays .
- ADME profiling : Microsomal stability tests (human liver microsomes) to predict pharmacokinetics .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to proteins like ACE2 or cytochrome P450 enzymes. Key parameters:
- Ligand preparation : Optimize protonation states at physiological pH using MarvinSketch .
- Binding affinity scoring : Compare results with experimental IC₅₀ values from enzymatic assays .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes under simulated physiological conditions .
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Case example : Discrepancies in IC₅₀ values for dichlorophenyl-containing inhibitors may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which may cause false positives .
- Validation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for in vivo toxicity profiling of this compound?
- Acute toxicity : OECD Guideline 423 in rodent models, focusing on hepatorenal biomarkers (ALT, creatinine) after single-dose administration .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- Biodistribution : Radiolabel with ¹⁸F (via prosthetic group attachment) for PET imaging in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
